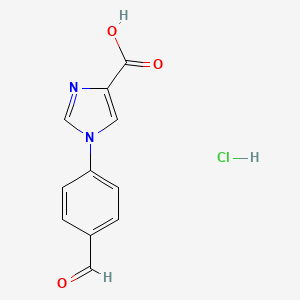

1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride

Description

1-(4-Formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride is an organic compound with the molecular formula C₁₁H₉ClN₂O₃ and a molecular weight of 252.66 g/mol . Its structure consists of an imidazole ring substituted at position 1 with a 4-formylphenyl group and at position 4 with a carboxylic acid moiety, forming a hydrochloride salt. The hydrochloride salt improves aqueous solubility, which is advantageous for pharmaceutical or material science applications.

Key physicochemical properties include:

- Hydrophilicity: Enhanced by the ionic nature of the hydrochloride salt.

- Reactivity: The formyl group enables nucleophilic additions or cross-coupling reactions.

- Thermal stability: Comparable to other imidazole derivatives, with decomposition temperatures likely exceeding 200°C (inferred from analogous compounds in and ).

Properties

IUPAC Name |

1-(4-formylphenyl)imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3.ClH/c14-6-8-1-3-9(4-2-8)13-5-10(11(15)16)12-7-13;/h1-7H,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQMNPFSBCDWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=C(N=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the imidazole derivative with N,N-dimethylformamide and phosphorus oxychloride.

Carboxylation: The carboxyl group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Oxidation: 1-(4-carboxyphenyl)-1H-imidazole-4-carboxylic acid.

Reduction: 1-(4-hydroxymethylphenyl)-1H-imidazole-4-carboxylic acid.

Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. The presence of the formyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy .

Antitumor Activity

Imidazole derivatives are known for their anticancer properties. There is emerging evidence that 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride may act as an inhibitor of specific cancer cell lines. For instance, studies have demonstrated that certain imidazole compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Therapeutic Potential

The therapeutic applications of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride are being explored in several areas:

Cancer Treatment

Given its biological activity against cancer cells, there is potential for this compound to be developed as a chemotherapeutic agent. Its ability to induce apoptosis suggests that it may be useful in treating malignancies resistant to conventional therapies .

Epigenetic Modulation

Recent studies have highlighted the role of histone demethylases in cancer progression. Compounds that can inhibit these enzymes are of great interest for developing new cancer therapies. The structural features of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride may allow it to interact with these enzymes, providing a pathway for novel treatments targeting epigenetic modifications in tumors .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives similar to 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride:

Mechanism of Action

The mechanism of action of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride , highlighting substituent effects on properties:

Structural and Electronic Effects

Electron-Withdrawing Groups (EWGs) :

- The formyl group (-CHO) in the target compound is a strong EWG, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to the 4-chlorophenyl analog (pKa ~3–4) .

- Trifluoromethyl (-CF₃) substitution further enhances lipophilicity (logP ~1.5–2.0) and metabolic stability, making it suitable for drug design .

Substituent Position :

Physicochemical and Thermal Properties

- Solubility : Hydrochloride salts (e.g., target compound and pyrimidin-2-yl analog) exhibit higher aqueous solubility than free acids .

- Thermal Stability :

- The 4-chlorophenyl derivative shows decomposition at >250°C (TGA data) , while the 4-formylphenyl analog likely decomposes at slightly lower temperatures (~200–220°C) due to the labile formyl group.

- The trifluoromethyl variant’s stability is comparable to chlorinated analogs due to strong C-F bonds .

Biological Activity

1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure

The molecular formula of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride is C11H8N2O3, and its structure features an imidazole ring substituted with a formylphenyl group and a carboxylic acid moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid | Moderate | Good |

| Benzimidazole derivatives | Variable | Good |

The compound was compared against standard antibiotics like ampicillin, showing promising results in terms of minimum inhibitory concentrations (MIC) .

Anticancer Activity

Imidazole derivatives are also being investigated for their potential as anticancer agents. Specifically, studies have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

- Case Study : A recent study highlighted the effectiveness of imidazole derivatives in inhibiting tumor growth in mouse models, suggesting a potential pathway for therapeutic application .

Other Pharmacological Activities

Additional biological activities associated with this compound include:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives may reduce inflammation by modulating inflammatory pathways.

Research Findings

Recent investigations into the biological activity of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride have provided insights into its pharmacological potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.